5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory conditions and various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a thieno[2,3-d]pyrimidine derivative with an amine and a carboxylic acid derivative under specific conditions such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or signaling pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound also has anti-inflammatory properties and acts on similar molecular targets.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of functional groups and molecular framework allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-12-16-17(22)18(20(26)24-14-9-6-10-15(11-14)27-2)28-21(16)25-19(23-12)13-7-4-3-5-8-13/h3-11H,22H2,1-2H3,(H,24,26) |
InChI Key |
GWMRIKJKUPGUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
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